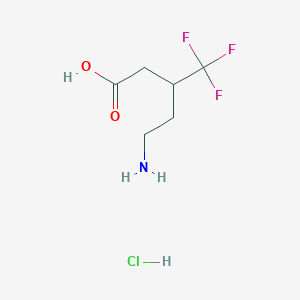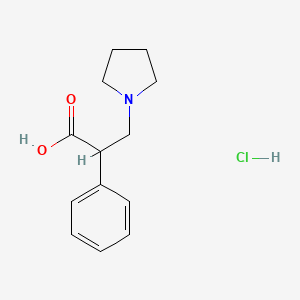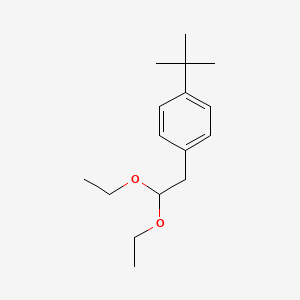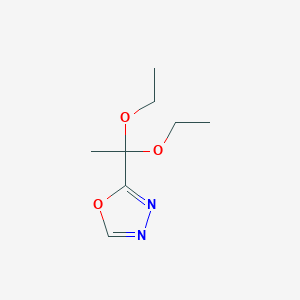
2-(1,1-二乙氧基乙基)-1,3,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, commonly referred to as ODE, is an organic compound that is used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other chemicals. ODE is a heterocyclic compound that consists of an oxadiazole ring with two ethoxy groups attached to the nitrogen atoms. ODE has been studied extensively for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and its uses in laboratory experiments.
科学研究应用
金属离子传感
1,3,4-恶二唑,包括与 2-(1,1-二乙氧基乙基)-1,3,4-恶二唑 相似的结构,由于其高光致发光量子产率以及优异的热稳定性和化学稳定性,在化学传感器的开发中占有重要地位。这些分子被用作创建荧光骨架的重要组成部分,特别是在金属离子传感应用中。它们潜在的配位位点(N 和 O 供体原子)使它们成为通过光致电子转移和络合物形成等机制检测各种金属离子的首选 (Sharma、Om 和 Sharma,2022)。
治疗潜力
1,3,4-恶二唑核心因其在广泛的医疗应用中的治疗潜力而受到认可。尽管没有直接提及具体的化合物 2-(1,1-二乙氧基乙基)-1,3,4-恶二唑,但类似的 1,3,4-恶二唑衍生物已表现出多种生物活性,包括抗癌、抗菌、抗真菌和抗炎特性。这种生物活性的多样性突出了 1,3,4-恶二唑衍生物在药物化学和药物开发中的重要性 (Verma 等,2019)。
合成和医药应用
1,3,4-恶二唑衍生物的合成方法的最新进展,包括与 2-(1,1-二乙氧基乙基)-1,3,4-恶二唑 相似的合成方法,拓宽了它们在药物化学中的应用。由于这些化合物对治疗各种疾病有效,因此正在探索它们用于开发新的药物。创新的合成方法使这些衍生物的生产更可行,进一步提高了它们在治疗应用中的效用 (Nayak 和 Poojary,2019)。
药理活性
1,3,4-恶二唑衍生物以其广泛的药理活性而闻名,使其在新药开发中具有价值。恶二唑环存在于 2-(1,1-二乙氧基乙基)-1,3,4-恶二唑 等化合物中,是各种药理活性分子的关键结构成分。这些化合物因其在解决多种健康状况(从抗菌到抗癌应用)方面的潜力而被研究,展示了 1,3,4-恶二唑骨架在药物研究中的多功能性 (Wang 等,2022)。
属性
IUPAC Name |
2-(1,1-diethoxyethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4-12-8(3,13-5-2)7-10-9-6-11-7/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQOEBLUKSBPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=NN=CO1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

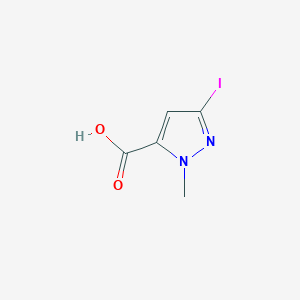


![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)


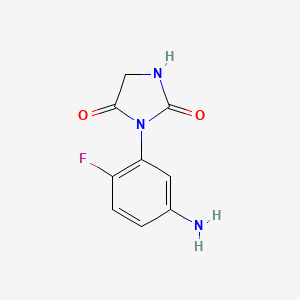
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)
